molecular formula C7H2Cl2N2O2S B303313 4,6-Dichloro-7-nitro-1,3-benzothiazole

4,6-Dichloro-7-nitro-1,3-benzothiazole

Cat. No.: B303313
M. Wt: 249.07 g/mol
InChI Key: JQXGFGJCSRTAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-7-nitro-1,3-benzothiazole (CAS 496875-19-5) is a high-value benzothiazole-based intermediate designed for advanced pharmaceutical and antibacterial research. This compound features a nitro-substituted benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Benzothiazole derivatives are of significant interest in developing novel antibiotics to address the global challenge of antimicrobial resistance (AMR) . Research indicates that derivatives of this heterocycle can exhibit potent antibacterial activity by targeting and inhibiting critical bacterial enzymes, such as uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) and DNA gyrase . The specific chloro and nitro substituents on the benzothiazole ring are key structural features that can be leveraged in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity . This fine chemical is supplied for research applications only, including use as a building block in organic synthesis, the development of new therapeutic agents, and microbiological studies. It is strictly for laboratory use, is not for diagnostic or therapeutic purposes, and is not intended for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2Cl2N2O2S

Molecular Weight

249.07 g/mol

IUPAC Name

4,6-dichloro-7-nitro-1,3-benzothiazole

InChI

InChI=1S/C7H2Cl2N2O2S/c8-3-1-4(9)6(11(12)13)7-5(3)10-2-14-7/h1-2H

InChI Key

JQXGFGJCSRTAGD-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=C1Cl)[N+](=O)[O-])SC=N2)Cl

Canonical SMILES

C1=C(C2=C(C(=C1Cl)[N+](=O)[O-])SC=N2)Cl

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 4,6 Dichloro 7 Nitro 1,3 Benzothiazole

Strategic Synthesis of the 4,6-Dichloro-7-nitro-1,3-benzothiazole Core

The construction of the this compound framework is a multi-step process that requires careful control over the introduction of substituents to achieve the desired regiochemistry. The synthesis generally involves the initial formation of the benzothiazole (B30560) nucleus followed by, or preceded by, the introduction of the chloro and nitro groups.

Precursor--Based Approaches for Benzothiazole Nucleus Formation

The formation of the benzothiazole ring system is most commonly achieved through the cyclization of substituted anilines or 2-aminothiophenols. bohrium.comorganic-chemistry.org These methods are adaptable for preparing a wide range of derivatives, including the specific target compound.

One of the most prevalent methods is the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt (such as potassium or ammonium (B1175870) thiocyanate) in the presence of bromine and a suitable solvent like glacial acetic acid. sphinxsai.comresearchgate.net This process, often referred to as the Hugershoff synthesis, proceeds through an intermediate thiourea (B124793) which then undergoes oxidative cyclization to form the 2-aminobenzothiazole (B30445) ring. For the synthesis of the target molecule, a plausible precursor would be 3,5-dichloro-2-nitroaniline.

Another key precursor is 2-aminothiophenol (B119425), which can undergo condensation reactions with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides to form the benzothiazole ring. bohrium.com The choice of the reaction partner determines the substituent at the 2-position of the benzothiazole.

The table below summarizes common precursor-based methods for benzothiazole synthesis.

Table 1: Precursor-Based Synthetic Routes to Benzothiazole Derivatives

Precursor(s) Reagents Product Type Reference(s)
Substituted Aniline KSCN or NH4SCN, Br2, Acetic Acid 2-Aminobenzothiazole sphinxsai.comresearchgate.net
2-Aminothiophenol + Aldehyde Various catalysts (e.g., H2O2/HCl, DMSO) 2-Aryl/Alkyl-benzothiazole bohrium.com
2-Aminothiophenol + Carboxylic Acid/Acyl Chloride Condensing agents or heat 2-Aryl/Alkyl-benzothiazole bohrium.comnih.gov
3-Chloro-4-nitro-aniline KSCN, Br2, Acetic Acid 2-Amino-4-chloro-5-nitro-benzothiazole rjptonline.orgresearchgate.net

Regioselective Introduction of Halogen and Nitro Substituents

Achieving the specific 4,6-dichloro-7-nitro substitution pattern is the most critical challenge in the synthesis. There are two primary strategies:

Starting with a Pre-substituted Precursor: This is the more common and controlled approach. The synthesis would begin with an aniline derivative that already contains the desired chloro and nitro groups in the correct positions, such as 3,5-dichloro-2-nitroaniline. The subsequent cyclization reaction to form the thiazole (B1198619) ring would then yield the target compound directly. This strategy avoids the formation of unwanted isomers that can result from post-cyclization functionalization. Research has demonstrated the synthesis of compounds like 2-amino-4-chloro-5-nitro-benzothiazole from 3-chloro-4-nitro-aniline, illustrating the viability of this "pre-functionalized" approach. rjptonline.orgresearchgate.net

Post-cyclization Functionalization: This strategy involves first synthesizing a simpler benzothiazole core and then introducing the substituents through electrophilic aromatic substitution reactions. However, controlling the regioselectivity of these reactions can be difficult. The directing effects of the fused thiazole ring and any existing substituents must be carefully considered. For instance, electrophilic nitration of a dichlorobenzothiazole would be required. Studies on related systems show that nitration of halogenated aromatic compounds can be directed ortho to a halogen atom under specific conditions. scholarsjournal.net Similarly, regioselective C-H functionalization techniques are being developed for related heterocyclic systems, but achieving the precise 4,6,7-pattern on a benzothiazole ring through this route remains a significant synthetic challenge. nih.govacs.org A Ru-catalyzed meta-selective C-H nitration of 2-arylbenzothiazoles has also been developed, highlighting the ongoing research into controlling regiochemistry. nih.gov

Catalytic and Green Chemistry Principles in Benzothiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for benzothiazole synthesis. bohrium.com These approaches align with the principles of green chemistry by utilizing catalytic systems, milder reaction conditions, and safer solvents. bohrium.com

Key green strategies include:

Use of Recyclable Catalysts: Heterogeneous catalysts, such as KF·Al2O3, can be used for the condensation of 2-aminothiophenol with acid chlorides. These catalysts can be easily recovered and reused multiple times without significant loss of activity. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction rates, reduce reaction times, and often improve yields under solvent-free or aqueous conditions. bohrium.combohrium.com

Benign Solvents: Water has been successfully used as a solvent for the synthesis of benzothiazole-2-thiols, eliminating the need for volatile and often toxic organic solvents. rsc.org

Metal-Free and Mild Oxidants: Reagents like N-bromosuccinimide (NBS) are used as mild oxidants for the cyclization of thioureas, avoiding the use of harsher reagents like liquid bromine. mdpi.com

Table 2: Examples of Green and Catalytic Methods in Benzothiazole Synthesis

Method Catalyst/Condition Advantages Reference(s)
Condensation Ultrasound, Ammonium Acetate High yield, short reaction time, green solvent (ethanol) bohrium.com
Condensation KF·Al2O3 Mild conditions, high yield, recyclable catalyst nih.gov
Cyclization N-bromosuccinimide (NBS) Metal-free, mild conditions, avoids halogenated solvents mdpi.com
Cyclization Visible light, photocatalyst Uses light as an energy source, mild conditions nih.gov
One-pot synthesis Imidazolium ionic liquid on Fe3O4 NPs, sonication Solvent-free, recyclable catalyst, efficient bohrium.com

Derivatization and Functional Group Interconversions on the this compound Scaffold

The presence of two chlorine atoms and a nitro group makes this compound a versatile platform for further chemical modification. These functional groups serve as handles for introducing a wide range of other substituents and building molecular complexity.

Nucleophilic Substitution Reactions at Halogenated Positions

The chlorine atoms at the 4- and 6-positions of the benzothiazole ring are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is significantly enhanced by the strong electron-withdrawing nature of the fused thiazole ring and, crucially, the 7-nitro group. nih.gov The nitro group is positioned ortho to the 6-chloro and para to the 4-chloro, both of which are activating positions that stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comlibretexts.org

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate. libretexts.orgyoutube.com

Elimination: The chloride ion is expelled as a leaving group, restoring the aromaticity of the ring. youtube.com

A variety of nucleophiles can be used to displace the chloro groups, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functionalities. The relative reactivity of the C4 and C6 positions towards substitution would depend on the specific nucleophile and reaction conditions, but both are activated for this transformation.

Transformations of the Nitro Group

The nitro group at the 7-position is a key functional group that can be readily transformed into other substituents, most notably an amino group.

Reduction to an Amino Group: The most common transformation is the reduction of the 7-nitro group to a 7-amino group. This conversion fundamentally changes the electronic properties of the molecule, turning an electron-withdrawing group into an electron-donating one. This transformation can be achieved using various reducing agents.

The resulting 7-amino-4,6-dichlorobenzothiazole is a valuable intermediate itself. The newly formed amino group can undergo a range of subsequent reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

Table 3: Common Transformations of the 7-Nitro Group

Reaction Type Reagents Resulting Functional Group
Reduction SnCl2/HCl or H2/Pd-C or Na2S2O4 7-Amino (-NH2)
Acylation (of 7-NH2) RCOCl or (RCO)2O 7-Amido (-NHCOR)
Sulfonylation (of 7-NH2) RSO2Cl 7-Sulfonamido (-NHSO2R)
Schiff Base Formation (of 7-NH2) R'CHO 7-Imino (-N=CHR')

These synthetic and derivatization strategies highlight the importance of this compound as a versatile building block in organic synthesis, providing pathways to a wide array of complex, functionalized heterocyclic compounds.

Reactions at the Thiazole Moiety for Structural Diversification

The benzothiazole core, a fusion of benzene (B151609) and thiazole rings, presents multiple sites for chemical modification. indexcopernicus.com While the benzene portion of this compound offers reactive sites through its chloro and nitro substituents, the thiazole moiety itself provides unique opportunities for structural diversification. A key feature of the thiazole ring within the benzothiazole system is the reactivity of the carbon atom at the 2-position (C-2).

The proton attached to C-2 of the thiazole ring is notably acidic, rendering it susceptible to deprotonation by a suitable base. nih.gov This characteristic allows the C-2 position to serve as a nucleophilic center, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures. This reactivity has been widely exploited in the synthesis of various benzothiazole derivatives. For instance, the formation of an organometallic intermediate by lithiation at the C-2 position can be followed by reaction with various electrophiles to introduce new functional groups. nih.gov

Cross-Coupling Methodologies for C-C and C-N Bond Formation

The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the benzene ring of this compound is a critical strategy for synthesizing complex derivatives. The presence of two chlorine atoms at the C-4 and C-6 positions provides handles for two primary types of transformations: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The this compound structure is highly activated for nucleophilic aromatic substitution. The potent electron-withdrawing effect of the nitro group at the C-7 position, along with the inherent electron-withdrawing nature of the benzothiazole nucleus, significantly lowers the electron density of the aromatic ring. libretexts.org This activation facilitates the displacement of the chloride leaving groups by various nucleophiles. nih.gov

Research on analogous structures, such as 4,6-dichloro-5-nitrobenzofuroxan, has shown that nucleophilic attack occurs selectively. In reactions with amine nucleophiles, substitution is observed exclusively at the C-4 position, which is para to the activating nitro group. mdpi.com The carbon atom at C-4 carries a larger partial positive charge compared to the C-6 position, making it the preferred site for nucleophilic attack. mdpi.com This regioselectivity allows for controlled, stepwise functionalization of the molecule. A wide range of nitrogen (amines, amides), oxygen (phenols, alkoxides), and sulfur (thiols) nucleophiles can be used to forge new C-N, C-O, and C-S bonds, respectively. nih.govnih.gov

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Aryl Chlorides
Substrate AnalogueNucleophileProduct TypeTypical ConditionsReference
4,6-Dichloro-5-nitrobenzofuroxanPrimary/Secondary Amines4-Amino-6-chloro derivativeSolvent (e.g., Dichloromethane), Room Temperature mdpi.com
2,4-DinitrochlorobenzeneAnilineC-N Coupled ProductEthanol, Reflux nih.gov
3,4-DichloronitrobenzeneSodium Methoxide4-Methoxy-3-chloro derivativeMethanol, Heat chegg.com
p-ChloronitrobenzeneHydroxide Ionp-NitrophenolAqueous base, 130 °C libretexts.org

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions offer a versatile and powerful alternative for constructing C-C and C-N bonds, often under milder conditions than required for SNAr with less activated substrates. rsc.orgsemanticscholar.org Methodologies like the Buchwald-Hartwig amination are widely used for the formation of C-N bonds between aryl halides and a broad range of amines, amides, and other nitrogen-containing compounds. tcichemicals.combeilstein-journals.org

For C-C bond formation, reactions such as the Suzuki coupling (using boronic acids or esters), Stille coupling (using organostannanes), and Heck coupling (using alkenes) are instrumental. nih.gov These reactions typically employ a palladium catalyst, a suitable ligand, and a base to couple the aryl chloride with an organometallic or unsaturated partner. The differential reactivity of the C-4 and C-6 chloro-substituents, influenced by the electronic environment, could potentially allow for selective or sequential couplings to generate unsymmetrical diaryl or aryl-alkyl derivatives.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand SystemReference
Buchwald-Hartwig AminationAmines, AmidesC-NPd(OAc)2 or Pd2(dba)3 / Xantphos, SPhos, XPhos tcichemicals.combeilstein-journals.org
Suzuki CouplingBoronic Acids/EstersC-CPd(PPh3)4 or Pd(OAc)2 / SPhos nih.gov
Heck CouplingAlkenesC-CPd(OAc)2 / P(o-tolyl)3 nih.gov
Direct C-H Arylation(Hetero)arenesC-CPd(OAc)2 / P(o-tolyl)3 or PCy3 mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment.

No published ¹H or ¹³C NMR data, including chemical shifts (δ), coupling constants (J), or two-dimensional NMR (e.g., COSY, HSQC, HMBC) studies for 4,6-dichloro-7-nitro-1,3-benzothiazole could be located. This information is essential for the unambiguous assignment of the proton and carbon environments within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification.

Specific experimental Infrared (IR) and Raman spectra for this compound are not available. Such spectra would provide characteristic vibrational frequencies for its functional groups, including C-Cl, C-NO₂, and the benzothiazole (B30560) ring system, serving as a molecular fingerprint.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation.

There is no available mass spectrometry data that would confirm the precise molecular mass (high-resolution mass spectrometry, HRMS) or detail the characteristic fragmentation patterns of this compound upon ionization.

Electronic Absorption and Emission Spectroscopy for Understanding Chromophoric Properties.

Information regarding the electronic transitions of this compound, typically studied via UV-Visible absorption or fluorescence emission spectroscopy, is not documented. This data is necessary to describe its chromophoric and potential fluorophoric properties.

Single-Crystal X-ray Diffraction for Absolute Stereochemical and Solid-State Structural Analysis.

A crystallographic study of this compound has not been reported. Consequently, definitive data on its solid-state structure, including bond lengths, bond angles, unit cell parameters, and intermolecular interactions, is unavailable.

Should peer-reviewed research detailing the synthesis and characterization of this compound be published in the future, the generation of the requested detailed article would become feasible.

Computational and Theoretical Investigations into 4,6 Dichloro 7 Nitro 1,3 Benzothiazole and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and reactivity of 4,6-dichloro-7-nitro-1,3-benzothiazole. These calculations provide a detailed picture of how electrons are distributed within the molecule and how the molecule is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital that is empty and can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of electron-withdrawing groups like the nitro group and chlorine atoms is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is primarily localized on the benzothiazole (B30560) ring system, while the LUMO is expected to be concentrated around the nitro group and the electron-deficient aromatic ring. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies of Substituted Benzothiazoles

This table presents hypothetical data based on typical DFT (B3LYP/6-31G) calculations for illustrative purposes.*

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1,3-Benzothiazole-6.5-1.25.3
7-Nitro-1,3-benzothiazole-7.2-3.14.1
4,6-Dichloro-1,3-benzothiazole-6.8-1.94.9
This compound-7.5-3.83.7

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. researchgate.net This analysis provides insights into intramolecular and intermolecular interactions, such as hydrogen bonding and hyperconjugation, which contribute to the stability of the molecule. dergipark.org.tr The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Interactive Data Table: NBO Analysis of Key Interactions in a Substituted Nitrobenzothiazole

This table presents hypothetical E(2) values to illustrate common intramolecular interactions.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N3π(C2-S1)25.5Lone Pair -> Antibonding π
LP(2) S1σ(C2-N3)5.8Lone Pair -> Antibonding σ
π(C4-C5)π(C6-C7)18.2π -> Antibonding π
LP(1) O(Nitro)σ(N-C7)12.1Lone Pair -> Antibonding σ

The distribution of electrical charge within a molecule is fundamental to its chemical behavior, influencing how it interacts with other molecules. The Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution, where different colors indicate regions of varying electrostatic potential. libretexts.org Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-deficient regions (positive potential), susceptible to nucleophilic attack. libretexts.org

For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or for hydrogen bonding. nih.gov Conversely, the area around the carbon atom attached to the nitro group (C7) and the other carbon atoms of the benzene (B151609) ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The chlorine atoms would also contribute to the positive potential on the aromatic ring.

Interactive Data Table: Calculated Mulliken Atomic Charges for a Related Dichloronitroaromatic Compound

Data adapted from a computational study on the structurally similar 4,6-dichloro-5-nitrobenzofuroxan for illustrative purposes. wikipedia.org

AtomMulliken Charge (a.u.)
C4+2.01
C5-1.50
C6+1.53
N (nitro)+0.80
O (nitro)-0.65
Cl (at C4)-0.15
Cl (at C6)-0.12

Mechanistic Elucidation of Synthetic Pathways and Reaction Intermediates

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by modeling the potential energy surface, identifying transition states, and calculating activation energies. rsc.org This allows for a detailed understanding of how reactants are converted into products and can help in optimizing reaction conditions.

The synthesis of this compound likely involves multiple steps, starting from a substituted aniline (B41778). A plausible pathway could be the reaction of 2-amino-3,5-dichlorophenol (B12979132) with a thiocyanate (B1210189) salt to form the benzothiazole ring, followed by nitration. DFT calculations can be employed to model each step of this proposed synthesis. By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined. For instance, calculations can help predict the regioselectivity of the nitration step, explaining why the nitro group is introduced at the C7 position. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. researchgate.net For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the rotation of the nitro group. Computational methods can be used to calculate the rotational barrier of the nitro group, which provides insight into the molecule's structural dynamics. semanticscholar.org

Molecular Dynamics (MD) simulations can be used to study the behavior of the molecule over time at a given temperature. biointerfaceresearch.com These simulations provide a dynamic picture of the molecule's conformational changes and its interactions with its environment, such as solvent molecules or a biological receptor. nih.gov MD simulations are particularly useful for understanding how the molecule might bind to a protein or other biological target.

In Silico Prediction of Structure-Activity Relationships (SAR) for Benzothiazole Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate molecular descriptors (physicochemical properties derived from the structure) with biological activity. nih.gov

For benzothiazole derivatives, QSAR studies can help identify the key structural features that are important for a particular biological effect. researchgate.net Molecular descriptors can be calculated using computational methods and include electronic properties (like HOMO/LUMO energies and atomic charges), steric properties (like molecular volume and surface area), and hydrophobic properties (like the partition coefficient, logP). By developing a QSAR model based on a series of related benzothiazole derivatives, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For nitroaromatic compounds, descriptors such as the energy of the LUMO and atomic charges on the nitro group have been shown to be important in predicting their biological activity. researchgate.net

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigations focused on the tautomeric equilibria and isomeric forms of This compound .

Therefore, the information required to generate an article on the "" with a specific focus on "Investigation of Tautomeric Equilibria and Isomeric Forms" is not available in the public domain at this time.

Extensive Research Yields No Publicly Available Scientific Literature on this compound

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is a significant lack of published research on the specific chemical compound This compound . Despite targeted searches for its synthesis, properties, and applications, including by its CAS Number (1241947-81-3), no dedicated studies, detailed research findings, or mentions as a key intermediate in the areas specified by the requested outline could be located in publicly accessible literature.

While the broader family of benzothiazole derivatives is well-represented in scientific literature, with extensive research into their synthesis and application in medicinal chemistry, materials science, and as synthetic intermediates, this particular substituted benzothiazole does not appear to have been a subject of detailed academic or industrial research publication. nih.govorganic-chemistry.orgmdpi.com The available information is generally limited to chemical supplier catalogs, which list the compound for sale but provide no data on its reactivity or use in research and development.

Related compounds, such as 6-nitrobenzothiazole (B29876) or various chloro-substituted benzothiazoles, have been studied for their biological activities and as synthetic building blocks. nih.govnih.gov However, this information cannot be extrapolated to this compound, as the specific arrangement of the dichloro and nitro substituents on the benzothiazole ring would confer unique chemical properties and reactivity that must be experimentally determined and documented.

Due to the absence of foundational research data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline without resorting to speculation. The creation of such an article requires a basis of peer-reviewed research findings, which, in the case of this compound, are not available in the public domain.

Research Applications and Strategic Orientations of 4,6 Dichloro 7 Nitro 1,3 Benzothiazole

Fundamental Investigations in Chemical Biology and Molecular Probes.

Molecular Docking and Interaction Studies with Biomolecular Targets

There is a significant body of research on the molecular docking of various benzothiazole-containing molecules with a range of biomolecular targets. These studies often explore the potential of the benzothiazole (B30560) scaffold in designing inhibitors for enzymes implicated in diseases such as cancer, microbial infections, and neurodegenerative disorders. The general approach involves computational simulations to predict the binding affinity and interaction patterns of these compounds within the active sites of proteins like kinases, gyrases, and proteases. However, no specific molecular docking studies or detailed interaction analyses for 4,6-Dichloro-7-nitro-1,3-benzothiazole have been reported. The specific electronic and steric contributions of the dichloro and nitro substitutions on its potential binding modes remain unexplored in published research.

Role in Modulating Protein Aggregation Mechanisms

Benzothiazole derivatives have been identified as potential modulators of protein aggregation, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's and Huntington's disease. Research in this area has shown that certain benzothiazoles can interfere with the fibrillization process of amyloidogenic proteins. For instance, derivatives of this scaffold have been investigated for their ability to inhibit the aggregation of amyloid-beta and tau proteins. Despite these broader investigations into the benzothiazole family, there is no available data to suggest that this compound has been specifically synthesized, tested, or has any established role in the modulation of protein aggregation mechanisms.

Future Research Directions and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

For 4,6-Dichloro-7-nitro-1,3-benzothiazole, ML algorithms could be trained on databases of known halogenation and nitration reactions of benzothiazole (B30560) cores and related heterocyclic systems. This would enable the prediction of optimal reaction conditions, catalysts, and reagents to maximize yield and purity. Furthermore, AI can be instrumental in designing derivatives of the parent compound with tailored electronic and steric properties for specific biological or material science applications. By leveraging predictive models, researchers can significantly reduce the number of experiments, saving time and resources. iscientific.org Companies and academic consortia are already developing data-driven synthesis planning programs to accelerate the discovery of new molecular entities. nih.gov

Table 1: Potential Applications of AI/ML in the Study of this compound

Application AreaAI/ML Tool/TechniquePredicted Outcome
Synthesis PlanningRetrosynthesis Algorithms (e.g., based on Transformers, GNNs)Novel and optimized synthetic pathways. chemcopilot.com
Reaction OptimizationBayesian Optimization, Neural NetworksPrediction of optimal temperature, pressure, and catalyst concentration.
Property PredictionQuantitative Structure-Activity Relationship (QSAR) modelsEstimation of biological activity, toxicity, and physicochemical properties.
Derivative DesignGenerative Adversarial Networks (GANs)Design of new analogues with desired functionalities.

Development of Novel High-Throughput Synthesis and Screening Platforms

High-throughput synthesis (HTS) platforms are crucial for accelerating the discovery of new materials and bioactive compounds. For derivatives of this compound, HTS would enable the rapid creation of a library of analogues with variations in the substituent pattern. Solid-phase synthesis methods, for instance, have been successfully employed for the high-throughput synthesis of related imidazothiazole derivatives. nih.gov This approach, where molecules are built on a resin support, allows for the easy purification and parallel synthesis of a large number of compounds.

Adapting such platforms for the synthesis of this compound derivatives would involve developing robust synthetic protocols for the key reaction steps on a solid support. Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) to identify hits for desired biological activities, such as antimicrobial or anticancer properties, which are common for benzothiazole derivatives. nih.govnih.gov The integration of robotic automation with HTS can further enhance the efficiency of the entire discovery pipeline, from synthesis to biological evaluation.

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Optimization

The precise control of reaction parameters is critical in the synthesis of complex molecules like this compound, where multiple reactive sites are present. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, offer real-time monitoring of chemical reactions as they occur. mdpi.com These Process Analytical Technology (PAT) tools allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling and offline analysis. mdpi.com

For the synthesis of this compound, which likely involves hazardous nitrating agents and precise control of chlorination, in situ monitoring is invaluable. It can help in identifying reaction endpoints, detecting the formation of unwanted byproducts, and ensuring the safety of the process. mdpi.com A study on the synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes demonstrated the utility of detailed spectroscopic and electrochemical analyses in confirming mechanistic pathways. organic-chemistry.org The data obtained from in situ spectroscopy can be used to build kinetic models of the reaction, leading to a deeper understanding of the reaction mechanism and facilitating process optimization and scale-up.

Sustainable and Environmentally Benign Synthetic Approaches

Modern organic synthesis places a strong emphasis on the principles of green chemistry to minimize environmental impact. nih.gov Future research on the synthesis of this compound should focus on developing sustainable and environmentally benign methods. This includes the use of greener solvents, catalysts, and energy sources. For instance, visible-light-mediated synthesis of benzothiazoles has been reported, where an in situ-generated disulfide acts as a photosensitizer, using molecular oxygen as the oxidant and water as a solvent. organic-chemistry.orgnih.gov This approach avoids the need for external photosensitizers and harsh chemical oxidants. organic-chemistry.org

Multi-Omics Integration for Comprehensive Chemical Biology Research

To fully understand the biological effects and potential applications of this compound, a comprehensive chemical biology approach is necessary. Multi-omics, which integrates data from genomics, proteomics, transcriptomics, and metabolomics, can provide a holistic view of the compound's interaction with biological systems. For example, if the compound is identified as a potential antimicrobial agent, multi-omics studies could elucidate its mechanism of action by identifying the specific cellular pathways it perturbs.

Computational studies, such as molecular docking, can predict the binding affinity of this compound and its derivatives to specific protein targets. mdpi.comresearchgate.net These in silico predictions can then be validated experimentally. For instance, several benzothiazole-based compounds have been shown to interact with molecular targets in Mycobacterium tuberculosis. nih.gov By combining computational predictions with multi-omics data, researchers can build a detailed picture of the compound's bioactivity, identify potential off-target effects, and guide the design of more potent and selective analogues.

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